molecular formula C10H11NO3 B1450459 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid CAS No. 1807939-04-3

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1450459
CAS No.: 1807939-04-3
M. Wt: 193.2 g/mol
InChI Key: ZUNVUCWJGXXNMS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid, also known as HOCPCA, is a cyclic amino acid. It has a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol. The IUPAC name is (1s,3s)-3-hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+; . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid and its derivatives are pivotal in the synthesis of various complex molecules due to their unique structural features. For example, the synthesis of vitamin B6 derivatives involves related compounds, showcasing the potential of such structures in creating biologically significant molecules (Tomita, Brooks, & Metzler, 1966). Additionally, the cyclobutene ring, a core component of these compounds, has been utilized in intramolecular rhodium(III)-catalyzed heteroannulations, leading to the formation of cyclobuta[c]pyridones, which are key intermediates for further chemical transformations (Saiegh, Chédotal, Meyer, & Cossy, 2019).

Structural and Computational Studies

The molecular structure and computational analysis of pyrazole derivatives related to this compound reveal insights into their stability and reactivity. For instance, the synthesis and X-ray diffraction study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provide valuable information on the electronic and spatial configuration of these compounds, which is crucial for designing reaction pathways and understanding their interaction with biological targets (Shen, Huang, Diao, & Lei, 2012).

Synthetic Applications

The versatility of 3-hydroxy acids, including those structurally similar to this compound, is demonstrated in their synthetic applications. For example, they have been synthesized from ketones and carboxylic acids using specific reducing agents, leading to the formation of various products such as unsaturated carboxylic acids and γ-butyrolactones, which are significant in synthetic organic chemistry (Fujita, Suga, Watanabe, & Yanagi, 1978).

Heterocyclic Chemistry

The compound's framework serves as a precursor in the synthesis of nitrogen heterocycles, which are of great interest due to their widespread applications in pharmaceuticals and agrochemicals. For instance, the reaction of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with certain reagents led to the formation of previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, further demonstrating the utility of such structures in creating diverse heterocyclic compounds (Chigorina, Bespalov, & Dotsenko, 2019).

Safety and Hazards

Specific safety and hazard information for 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid was not found in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVUCWJGXXNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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